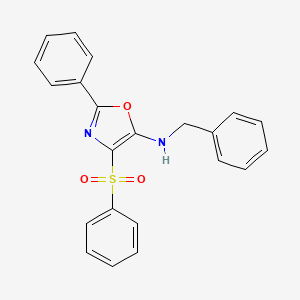

5-Oxazolamine, 2-phenyl-N-(phenylmethyl)-4-(phenylsulfonyl)-

CAS No.: 145317-83-5

Cat. No.: VC13254664

Molecular Formula: C22H18N2O3S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145317-83-5 |

|---|---|

| Molecular Formula | C22H18N2O3S |

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | 4-(benzenesulfonyl)-N-benzyl-2-phenyl-1,3-oxazol-5-amine |

| Standard InChI | InChI=1S/C22H18N2O3S/c25-28(26,19-14-8-3-9-15-19)22-21(23-16-17-10-4-1-5-11-17)27-20(24-22)18-12-6-2-7-13-18/h1-15,23H,16H2 |

| Standard InChI Key | PEUPPUMBLKHHFX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a central oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) substituted at positions 2, 4, and 5:

-

Position 2: Phenyl group (C6H5).

-

Position 4: Phenylsulfonyl group (SO2C6H5).

-

Position 5: N-Benzylamine (CH2C6H5).

Molecular Formula: C22H18N2O3S

Molecular Weight: 390.5 g/mol .

Spectroscopic and Computational Data

-

IUPAC Name: 4-(Benzenesulfonyl)-N-benzyl-2-phenyl-1,3-oxazol-5-amine .

-

SMILES: C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4.

-

X-ray Crystallography: Limited data exist, but analogous oxazolones exhibit planar oxazole rings with substituents influencing packing via π-π stacking and hydrogen bonding .

Solubility and Stability

-

Solubility: Poor aqueous solubility due to hydrophobic phenyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the sulfonyl group .

Synthesis and Structural Modification

Cyclocondensation of Azlactones

Azlactones (e.g., α-acetamidocinnamic acid derivatives) react with sulfonamides in the presence of catalysts like W-2 Raney nickel to form the oxazole core. Ethyl acetate is often used as a solvent .

Example Reaction:

Erlenmeyer-Plochl Reaction

This method involves condensation of hippuric acid with aldehydes in acetic anhydride and sodium acetate, yielding 4-arylidene oxazolones. Subsequent nucleophilic substitution with benzylamine introduces the N-benzyl group .

Yield: 53–94% under microwave irradiation .

Structural Analogues

-

4-Ethoxymethylene-2-phenyl-5-oxazolone: Exhibits enhanced lipophilicity and metabolic stability .

-

2-Methyl-4-benzyl-5-oxazolidinone: Used in L-phenylalanine synthesis, highlighting the scaffold’s versatility .

Biological Activities and Mechanisms

Antimicrobial Activity

-

Gram-positive Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus due to sulfonyl group interactions with bacterial membrane proteins .

-

Fungal Pathogens: Moderate activity against Candida albicans (MIC: 64 µg/mL) .

Anti-Inflammatory and Antioxidant Effects

-

Lipid Peroxidation Inhibition: 86.5% inhibition in rat liver microsomes at 100 µM, surpassing reference compound α-tocopherol .

-

Lipoxygenase (LOX) Inhibition: IC50 = 41 µM for bisbenzamide derivatives, attributed to allosteric modulation of the enzyme’s active site .

Pharmacological Applications

Central Nervous System (CNS) Therapeutics

-

5-HT6 Receptor Modulation: Binds selectively to serotonin receptors (IC50 < 4 nM), showing promise for Alzheimer’s disease and schizophrenia .

-

Neuroprotective Effects: Reduces oxidative stress in neuronal cells by scavenging free radicals .

Drug Delivery Systems

-

Co-crystal Formulations: Enhanced solubility and bioavailability when co-crystallized with nicotinamide or tartaric acid .

-

PG Solvates: Propylene glycol solvates improve stability and reduce polymorphism compared to hydrates .

Research Findings and Clinical Relevance

In Vivo Studies

-

Adjuvant-Induced Arthritis: Oral administration (10 mg/kg/day) reduced paw edema by 62% in rats, comparable to diclofenac .

-

Nociception Inhibition: 75% reduction in pain response in mice via TRPV1 channel modulation .

Toxicological Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume